1,3-Dinitroglycerin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C3H6N2O7 |

|---|---|

Poids moléculaire |

187.12 g/mol |

Nom IUPAC |

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate |

InChI |

InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2/i1D2,2D2,3D |

Clé InChI |

ASIGVDLTBLZXNC-UXXIZXEISA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O)O[N+](=O)[O-] |

SMILES canonique |

C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dinitroglycerin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1,3-Dinitroglycerin-d5. This deuterated isotopologue of 1,3-dinitroglycerin (B1213736), a primary metabolite of the vasodilator nitroglycerin, is a critical tool in pharmacokinetic and metabolic research.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃HD₅N₂O₇ | [2][3] |

| Molecular Weight | 187.12 g/mol | [3] |

| IUPAC Name | (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate | |

| Synonyms | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate, 1,3-DNG-d5 | [2] |

| CAS Number | 2733972-23-9 | [3] |

| Appearance | Colorless to pale yellow oily liquid (inferred from non-deuterated form) | [4] |

| Storage Temperature | 2-8°C Refrigerator or -20°C Freezer | [3][5] |

| XLogP3 (Computed) | 0.1 | |

| Hydrogen Bond Donor Count (Computed) | 1 | |

| Hydrogen Bond Acceptor Count (Computed) | 7 | |

| Topological Polar Surface Area (Computed) | 130 Ų | |

| Vapor Pressure of 1,3-Dinitroglycerin | 0.00111 mmHg | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on established chemical principles and analytical methodologies for related compounds, representative protocols can be outlined.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through the nitration of its deuterated precursor, Glycerol-1,1,2,3,3-d5. This precursor is commercially available from suppliers of stable isotopes.[6][7][8][9] The nitration process is analogous to the synthesis of nitroglycerin.

Materials:

-

Glycerol-1,1,2,3,3-d5

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

Sodium Bicarbonate solution (saturated)

-

Magnesium Sulfate (anhydrous)

-

Ice bath

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add Glycerol-1,1,2,3,3-d5 to the cold nitrating mixture with constant stirring, ensuring the temperature is maintained below 15°C.

-

After the addition is complete, allow the reaction to proceed for a short period with continued cooling and stirring.

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the product into dichloromethane.

-

Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

Caution: The nitration of glycerol (B35011) and its derivatives is a highly exothermic and potentially explosive reaction. It should only be performed by trained professionals with appropriate safety precautions in a controlled laboratory setting.

Quantification of 1,3-Dinitroglycerin in Plasma using GC-MS with this compound as an Internal Standard (Representative Protocol)

This protocol is adapted from established methods for the analysis of nitroglycerin and its metabolites.[10][11][12]

1. Sample Preparation:

- To a plasma sample, add a known amount of this compound internal standard solution.

- Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of pentane (B18724) and diethyl ether).

- Vortex and centrifuge the sample to separate the layers.

- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis:

- Gas Chromatograph (GC):

- Column: A suitable capillary column, such as a DB-5ms.

- Injector: Splitless mode.

- Oven Program: An appropriate temperature program to separate 1,3-dinitroglycerin from other plasma components.

- Mass Spectrometer (MS):

- Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for nitro compounds.[11]

- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1,3-dinitroglycerin and this compound. For the non-deuterated compound, characteristic fragment ions include those at m/z 46 ([NO₂]⁺) and m/z 76. The corresponding ions for the d5-labeled standard would be expected at a higher mass-to-charge ratio.

3. Quantification:

- A calibration curve is constructed by analyzing a series of standards containing known concentrations of 1,3-dinitroglycerin and a fixed concentration of the this compound internal standard.

- The concentration of 1,3-dinitroglycerin in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard for the quantification of 1,3-dinitroglycerin in biological samples.

Caption: Workflow for pharmacokinetic analysis using a deuterated internal standard.

Metabolic Pathway of Nitroglycerin

This compound is used to study the metabolism of nitroglycerin. The following diagram shows the main metabolic pathway leading to the formation of dinitroglycerin isomers.

Caption: Simplified metabolic pathway of nitroglycerin.

References

- 1. veeprho.com [veeprho.com]

- 2. alentris.org [alentris.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. store.usp.org [store.usp.org]

- 5. clearsynth.com [clearsynth.com]

- 6. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. Glycerol-d5 | CymitQuimica [cymitquimica.com]

- 10. Gas chromatographic mass spectrometric determination of 1,2,3-propanetrioltrinitrate (nitroglycerin) in human plasma using the nitrogen-15 labelled compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. Capillary gas chromatographic (GC) analysis of nitroglycerin and its denitration products in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,3-Dinitroglycerin-d5

Abstract

This document provides a comprehensive technical overview of 1,3-Dinitroglycerin-d5 (1,3-DNG-d5), an isotopically labeled metabolite of Nitroglycerin. 1,3-DNG-d5 is a critical internal standard used in pharmacokinetic and metabolic studies to ensure accurate quantification of its unlabeled analogue in biological matrices. This guide covers the molecule's core structural and physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.

Molecular Structure and Properties

This compound is a glycerol (B35011) molecule selectively nitrated at the primary C1 and C3 positions, with five deuterium (B1214612) atoms replacing hydrogen atoms on the carbon backbone. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

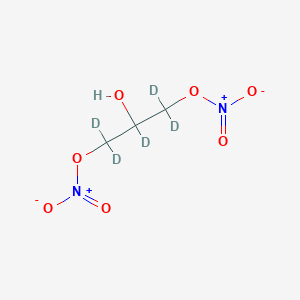

Chemical Structure

The molecular structure of this compound is illustrated below. The deuterium atoms are located at the C1, C2, and C3 positions of the propane (B168953) backbone.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is essential for method development and analytical standard preparation.

| Property | Value | Reference |

| IUPAC Name | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate | [1][2] |

| Synonyms | 1,3-DNG-d5, (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate | [1] |

| CAS Number | 2733972-23-9 | [3] |

| Molecular Formula | C₃HD₅N₂O₇ | [2][3] |

| Molecular Weight | 187.12 g/mol | [3] |

| Isotopic Purity | Typically ≥98 atom % D (based on precursor) | [4] |

| Chemical Purity | Typically ≥90-99% by HPLC | [5] |

| Appearance | Shipped as a solution, typically in acetonitrile | [6] |

| Storage Conditions | 2-8°C Refrigerator or -20°C Freezer for long-term storage | [5] |

Experimental Protocols

Detailed and validated experimental procedures are crucial for the successful application of 1,3-DNG-d5 in a research setting. The following sections describe representative protocols for the synthesis and analysis of this molecule.

Synthesis of this compound

The synthesis of 1,3-DNG-d5 is not widely published in academic literature and is likely a proprietary process of commercial suppliers. However, a plausible synthetic route can be inferred from standard nitration chemistry, starting with the commercially available deuterated precursor, Glycerol-1,1,2,3,3-d5. The key challenge in the synthesis is achieving selective dinitration at the 1 and 3 positions while minimizing the formation of the 1,2-dinitrate isomer and the fully nitrated trinitroglycerin-d5.

Hypothetical Synthetic Workflow:

The process involves the controlled partial nitration of the deuterated glycerol precursor.

Methodology Details:

-

Precursor: Start with commercially available Glycerol-1,1,2,3,3-d5 (CAS: 62502-71-0) with high isotopic purity (e.g., 98 atom % D).[4][7]

-

Nitration: The deuterated glycerol is added dropwise to a cooled, stirred nitrating agent. The choice of nitrating agent and reaction conditions (temperature, stoichiometry, reaction time) is critical to control the degree of nitration and isomeric ratio. A mixed acid solution (sulfuric acid and nitric acid) is a common nitrating agent.

-

Quenching: The reaction is quenched by pouring the mixture into ice-cold water to stop the nitration and precipitate the product.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent such as dichloromethane.

-

Purification: The crude product is a mixture of isomers and other byproducts. Purification is typically achieved using column chromatography (e.g., silica (B1680970) gel) to isolate the desired this compound isomer.

-

Characterization: The final product's identity, purity, and isotopic enrichment would be confirmed using NMR (¹H, ¹³C, ²H), Mass Spectrometry, and HPLC.

Analytical Protocol: Quantification by LC-MS/MS

1,3-DNG-d5 is primarily used as an internal standard for the quantification of endogenous 1,3-DNG in biological samples like plasma or urine. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides the necessary sensitivity and specificity.

Methodology Details:

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |

| Chromatographic Column | C18 reverse-phase column (e.g., Allure Aqueous C18, 100 mm x 2.1 mm).[8] |

| Mobile Phase | A gradient of methanol (B129727) and water, often with a small amount of ammonium (B1175870) salt (e.g., 0.025 mM NH₄Cl) to promote adduct formation.[8] |

| Flow Rate | Typically 0.2 - 0.4 mL/min. |

| Ionization Mode | Negative Ion Electrospray (ESI-). Nitrate esters show excellent response in negative mode.[8] |

| MS/MS Detection | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Analyte (1,3-DNG): Monitor precursor-to-product ion transition (e.g., m/z 181 → m/z 62 for [M-H]⁻ → NO₂⁻). Internal Standard (1,3-DNG-d5): Monitor corresponding mass-shifted transition (e.g., m/z 186 → m/z 62). |

| Sample Preparation | Protein precipitation (for plasma) or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase. |

| Quantification | The concentration of 1,3-DNG is determined by comparing the peak area ratio of the analyte to the internal standard (1,3-DNG-d5) against a calibration curve. |

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical method development and validation.[1]

-

Pharmacokinetic Studies: Enables precise measurement of 1,3-DNG concentrations over time in plasma or other tissues following administration of the parent drug, Nitroglycerin. This is crucial for determining absorption, distribution, metabolism, and excretion (ADME) parameters.

-

Metabolism Studies: Used to accurately quantify the formation of the 1,3-DNG metabolite from Nitroglycerin in in-vitro systems (e.g., liver microsomes, cell cultures) and in-vivo.[8]

-

Clinical Toxicology: Serves as a reliable standard in methods designed to measure levels of nitroglycerin metabolites in cases of overdose or to monitor therapeutic drug levels.[6]

-

Forensic Analysis: Can be used in methods to detect and quantify nitroglycerin and its metabolites in various samples.

The use of a stable isotope-labeled internal standard like 1,3-DNG-d5 is the gold standard in quantitative mass spectrometry. It corrects for variations in sample preparation, matrix effects, and instrument response, thereby significantly improving the accuracy, precision, and robustness of the analytical results.[1]

References

- 1. veeprho.com [veeprho.com]

- 2. alentris.org [alentris.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 甘油-1,1,2,3,3-d5 API for Clinical Studies, (API for Clinical Studies), ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 1,3-Dinitroglycerin 1.0mg/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 623-87-0 [sigmaaldrich.com]

- 7. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

- 8. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dinitroglycerin-d5 (CAS RN: 2733972-23-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitroglycerin-d5 is the deuterated form of 1,3-dinitroglycerin (B1213736) (1,3-GDN), a primary and pharmacologically active metabolite of the vasodilator drug, nitroglycerin (glyceryl trinitrate, GTN). Due to its isotopic labeling, this compound serves as an invaluable tool, primarily as an internal standard, in pharmacokinetic and metabolic studies of nitroglycerin and its metabolites. This guide provides a comprehensive overview of its properties, the metabolic context in which it is relevant, and the analytical methodologies for its use.

While specific experimental data for the deuterated form is not extensively available in public literature, this guide leverages the substantial body of research on the non-deuterated 1,3-dinitroglycerin to provide a thorough technical foundation. The principles of deuterium (B1214612) kinetic isotope effects (KIE) are also discussed to infer the potential impact of deuteration on the molecule's behavior.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 2733972-23-9 | Vendor Information |

| Molecular Formula | C₃HD₅N₂O₇ | Vendor Information |

| Molecular Weight | 187.12 g/mol | Vendor Information |

| IUPAC Name | (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate | PubChem |

| Synonyms | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate | Vendor Information |

Role in Nitroglycerin Metabolism and Pharmacokinetics

This compound is a stable isotope-labeled analog of 1,3-dinitroglycerin, a significant metabolite of nitroglycerin. Understanding the metabolism and pharmacokinetics of the parent drug and its non-deuterated metabolites is crucial for the application of the deuterated standard.

Nitroglycerin is metabolized in the liver by a reductase enzyme, as well as in extrahepatic tissues such as red blood cells and vascular walls, to its dinitrate and mononitrate metabolites.[1] The two primary dinitrate metabolites are 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN).[1] These dinitrate metabolites possess a fraction of the pharmacological activity of nitroglycerin but have considerably longer elimination half-lives, which may contribute to the overall duration of the drug's effect.[1]

Pharmacokinetic Parameters of 1,3-Dinitroglycerin (Non-deuterated)

The following table summarizes key pharmacokinetic parameters for the non-deuterated 1,3-dinitroglycerin. These values are essential for designing and interpreting studies where this compound would be used as an internal standard.

| Parameter | Value | Species | Source |

| Elimination Half-Life | 32 minutes | Human | [1] |

| Plasma Protein Binding | 30% | Human | [1][2] |

| Clearance | 20.8 mL/min/kg | Rat | [3] |

| Volume of Distribution | 454 mL/kg | Rat | [3] |

| Mean Residence Time | 21.8 minutes | Rat | [3] |

Metabolic Pathway of Nitroglycerin

The metabolic cascade of nitroglycerin to its dinitrate and subsequent mononitrate metabolites is a key pathway in its clearance and mechanism of action.

Metabolic breakdown of Nitroglycerin.

The Deuterium Kinetic Isotope Effect (KIE)

Deuteration, the replacement of hydrogen with its stable isotope deuterium, can significantly alter the pharmacokinetic properties of a molecule.[4][5] This is due to the deuterium kinetic isotope effect (KIE) , where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5] Cleavage of a C-D bond requires more energy and thus can proceed at a slower rate if it is a rate-determining step in a metabolic reaction.[3][5]

For this compound, the five deuterium atoms are located on the glycerol backbone. If the cleavage of any of these C-H bonds is involved in the rate-limiting step of its metabolism, the deuterated molecule would be expected to have a slower rate of metabolism and consequently a longer half-life compared to its non-deuterated counterpart. This is a critical consideration for drug development professionals exploring deuterated drug candidates to improve pharmacokinetic profiles.

Impact of deuteration on metabolism.

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly available, a general approach would involve the nitration of deuterated glycerol. The synthesis of nitroglycerin typically involves the nitration of glycerol using a mixture of nitric and sulfuric acids.[6] For the synthesis of the deuterated analog, deuterated glycerol would be used as the starting material.

General Analytical Methodology

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

A. Sample Preparation (for Plasma or Urine)

-

Spiking: To a known volume of the biological matrix (e.g., 1 mL of plasma or urine), add a small, precise volume of a standard solution of this compound.

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes (nitroglycerin and its metabolites, including the deuterated standard) from the biological matrix. A common LLE solvent is a mixture of hexane (B92381) and ethyl acetate (B1210297).

-

Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for the chromatographic analysis (e.g., acetonitrile (B52724)/water).

B. Chromatographic Analysis

-

LC-MS/MS: This is a highly sensitive and selective method for the quantification of nitroglycerin and its metabolites.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like ammonium (B1175870) acetate or formic acid to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific parent-to-daughter ion transitions for both the analyte and the deuterated internal standard are monitored.

-

-

GC-MS: This method is also suitable, often requiring derivatization of the analytes to improve their volatility and thermal stability.

-

Derivatization: Pentafluorobenzyl bromide (PFBBr) can be used as a derivatizing agent.

-

Ionization: Negative Chemical Ionization (NCI) can provide high sensitivity for these electronegative compounds.[7]

-

Typical Pharmacokinetic Study Workflow

The use of this compound is integral to accurately quantify the concentration of 1,3-dinitroglycerin in biological samples during pharmacokinetic studies.

Workflow for a pharmacokinetic study.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the study of nitroglycerin and its metabolites. Its use as an internal standard allows for accurate and precise quantification in complex biological matrices, which is fundamental for robust pharmacokinetic and metabolic profiling. While the direct biological effects of deuteration on 1,3-dinitroglycerin are not extensively documented, the principles of the kinetic isotope effect suggest the potential for altered metabolic stability, a concept of growing importance in modern drug design and development. This guide provides a foundational understanding of this compound, grounded in the extensive knowledge of its non-deuterated analog and established principles of isotopic labeling.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]

- 7. shimadzu.com [shimadzu.com]

An In-depth Technical Guide on the Synthesis of 1,3-Dinitroglycerin-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the synthesis of 1,3-Dinitroglycerin-d5, a deuterated analog of a major metabolite of nitroglycerin. This information is intended for qualified researchers and professionals in a controlled laboratory setting. The synthesis of nitrated glycerin compounds is inherently hazardous and should only be attempted by experienced chemists with appropriate safety measures in place.

Introduction

1,3-Dinitroglycerin (B1213736) (1,3-DNG) is a significant plasma metabolite of the vasodilator drug nitroglycerin.[1] The deuterated isotopologue, this compound (1,3-DNG-d5), serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices via mass spectrometry. This guide provides a comprehensive overview of a plausible synthetic route for 1,3-DNG-d5, adapted from established methods for the synthesis of its non-deuterated counterpart. The synthesis involves the selective nitration of the primary hydroxyl groups of commercially available deuterated glycerol (B35011) (Glycerol-1,1,2,3,3-d5).

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the target compound is presented below.

| Property | Glycerol-1,1,2,3,3-d5 | This compound |

| Chemical Formula | (HOCD₂)₂CDOH | C₃HD₅N₂O₇ |

| Molecular Weight | 97.12 g/mol [2] | 187.12 g/mol |

| CAS Number | 62502-71-0[2][3] | Not available |

| Appearance | Liquid | Expected to be a liquid or solid |

| Boiling Point | 182 °C[2] | Not available |

| Melting Point | 20 °C[2] | Not available |

| Density | 1.331 g/mL at 25 °C[2] | Not available |

| Isotopic Purity | Typically ≥98 atom % D[2] | Dependent on starting material |

Synthetic Workflow

The synthesis of this compound can be conceptualized as a three-stage process: preparation of the nitrating mixture, the nitration reaction itself, and subsequent purification of the product.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of glycerol.[4][5][6] Extreme caution is advised due to the exothermic nature of the reaction and the explosive potential of the products.

4.1. Materials and Reagents

| Reagent | Formula | Purity/Concentration |

| Glycerol-1,1,2,3,3-d5 | (HOCD₂)₂CDOH | ≥98 atom % D |

| Fuming Nitric Acid | HNO₃ | ≥99% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98% |

| Sodium Bicarbonate | NaHCO₃ | Analytical Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | Analytical Grade |

| Dichloromethane | CH₂Cl₂ | ACS Grade |

| Deionized Water | H₂O | High Purity |

| Crushed Ice | - | - |

4.2. Procedure

-

Preparation of the Nitrating Mixture:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add a calculated volume of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 5 °C.

-

Slowly add fuming nitric acid dropwise from the dropping funnel while maintaining vigorous stirring and ensuring the temperature does not exceed 10 °C. The optimal molar ratio of nitric acid to glycerol for selective dinitration is reported to be around 5:1.[4][5]

-

-

Nitration of Glycerol-d5:

-

Once the nitrating mixture has stabilized at a low temperature, begin the slow, dropwise addition of Glycerol-d5 from a separate dropping funnel.

-

The reaction is highly exothermic; maintain the temperature of the reaction mixture below 15 °C throughout the addition.[6] A runaway reaction can occur if the temperature rises too high, leading to the formation of gaseous, toxic nitrogen oxides and a significant risk of explosion.[7][8]

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at a controlled temperature (e.g., 10-15 °C) to ensure the reaction proceeds to completion.

-

-

Work-up and Purification:

-

Prepare a beaker with a large volume of crushed ice and water.

-

Carefully and slowly pour the reaction mixture onto the ice with gentle stirring. The crude product, a mixture of nitrated glycerols, will separate as an oily layer.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove and discard the lower aqueous acid layer.

-

Wash the organic layer sequentially with cold deionized water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally again with deionized water until the washings are neutral.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The solvent (if any was used for extraction, such as dichloromethane) can be carefully removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary to isolate the 1,3-dinitroglycerin isomer.

-

Characterization and Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Absence or significant reduction of proton signals corresponding to the glycerol backbone. Residual proton signals may be present depending on the isotopic purity of the starting material. |

| ¹³C NMR | Signals corresponding to the three carbon atoms of the glycerol backbone, with shifts indicative of the nitrate (B79036) ester functional groups. |

| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of this compound (187.12 g/mol ). Fragmentation patterns can further confirm the structure. |

| HPLC/GC | Purity assessment and separation from other nitrated isomers (e.g., 1,2-Dinitroglycerin-d5 and Trinitroglycerin-d5).[4][5] |

Safety Considerations

-

Explosion Hazard: Nitrated glycerin compounds are highly explosive and sensitive to shock, friction, and heat. All operations should be conducted behind a blast shield in a fume hood rated for explosive materials.

-

Toxicity: Nitrated organic compounds and the reagents used in their synthesis (concentrated acids) are toxic and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, face shield, and acid-resistant gloves, must be worn at all times.

-

Temperature Control: Strict temperature control is critical to prevent a runaway reaction. A reliable cooling system and constant monitoring of the reaction temperature are essential.

-

Scale: This synthesis should only be performed on a small scale, especially during initial attempts.

This guide provides a framework for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before attempting this procedure. The specific reaction conditions may require optimization to achieve the desired yield and purity.

References

- 1. 1,3-Dinitroglycerin | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Glycerol-1,1,2,3,3-d5 D 98atom 62502-71-0 [sigmaaldrich.com]

- 3. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

- 4. arpnjournals.org [arpnjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]

- 7. Nitroglycerin - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

A Technical Guide to the Isotopic Purity of 1,3-Dinitroglycerin-d5

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 1,3-Dinitroglycerin-d5. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds.

Introduction

This compound (Chemical Formula: C₃HD₅N₂O₇) is a deuterated analog of 1,3-Dinitroglycerin.[1][2] The five deuterium (B1214612) atoms are typically located on the propane (B168953) backbone. The precise determination of its isotopic purity is critical for its application as an internal standard in quantitative bioanalytical assays and for metabolic studies. High isotopic purity ensures the accuracy and reliability of experimental results. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity involves quantifying the percentage of the deuterated species relative to all other isotopic variants of the molecule.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds.[4][5] High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), can resolve the different isotopologues of this compound.[6]

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to a final concentration of around 10 µg/mL for direct infusion or LC-MS analysis.[7]

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated according to the manufacturer's guidelines to ensure high mass accuracy.

-

Chromatography (if applicable): For LC-MS analysis, a C18 reverse-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of a modifier like formic acid to improve ionization.

-

Mass Spectrometry Parameters: The sample is ionized using an electrospray ionization (ESI) source in negative ion mode. The full scan mass spectrum is acquired over a relevant m/z range to include the molecular ions of the unlabeled, partially deuterated, and fully deuterated species.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of each isotopologue (d0 to d5) is determined by integrating the area of its corresponding mass peak. The isotopic purity is calculated by expressing the abundance of the d5 isotopologue as a percentage of the sum of the abundances of all detected isotopologues after correcting for the natural abundance of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the sites and extent of deuteration.[9] While ¹H NMR can be used to quantify the residual protons at the deuterated positions, ²H NMR directly detects the deuterium atoms.

Experimental Protocol: Isotopic Purity Determination by ¹H NMR

-

Sample Preparation: An accurately weighed amount of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte signals. A known amount of a certified internal standard with a distinct NMR signal is added for quantitative analysis (qNMR).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

-

Data Acquisition: A sufficient number of scans are acquired to obtain a high signal-to-noise ratio. The relaxation delays are set appropriately to ensure accurate integration.

-

Data Analysis: The integral of the residual proton signals at the deuterated positions is compared to the integral of a non-deuterated position within the molecule (if available) or to the integral of the internal standard. This comparison allows for the calculation of the percentage of deuteration at each site.

Data Presentation

The following tables summarize hypothetical quantitative data for the isotopic purity of a representative batch of this compound.

Table 1: Isotopic Distribution of this compound Determined by HRMS

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | 0.1 |

| d1 | 0.3 |

| d2 | 0.5 |

| d3 | 1.2 |

| d4 | 2.9 |

| d5 | 95.0 |

Table 2: Site-Specific Deuteration Determined by ¹H NMR

| Position | % Deuteration |

| C1-H₂ | 99.5 |

| C2-H | 99.2 |

| C3-H₂ | 99.6 |

| Overall | >99% |

Visualizations

The following diagrams illustrate the workflow for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Caption: Workflow for Isotopic Purity Determination by ¹H NMR.

Conclusion

The isotopic purity of this compound can be accurately determined using a combination of mass spectrometry and NMR spectroscopy. These techniques provide complementary information regarding the overall isotopic enrichment and the site-specific incorporation of deuterium. The methodologies outlined in this guide serve as a foundation for the quality control and characterization of this and other deuterated compounds essential for research and development.

References

- 1. alentris.org [alentris.org]

- 2. This compound | C3H6N2O7 | CID 129010185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

Deuterium Labeling of 1,3-Dinitroglycerin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium (B1214612) labeling of 1,3-dinitroglycerin (B1213736), a significant metabolite of the vasodilator drug nitroglycerin. This document outlines a detailed synthetic protocol, methods for purification and characterization, and an exploration of its metabolic fate. The information presented is intended to support research and development activities in drug metabolism, pharmacokinetics, and the development of internal standards for analytical studies.

Introduction

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a powerful technique in pharmaceutical research.[1] It is employed to alter the metabolic profile of drugs, investigate reaction mechanisms, and create internal standards for mass spectrometry-based quantification.[2] 1,3-Dinitroglycerin (1,3-DN) is one of the two primary dinitrate metabolites of nitroglycerin, a potent vasodilator used in the treatment of angina pectoris.[3][4] The deuterium-labeled analogue of 1,3-dinitroglycerin (1,3-dinitroglycerin-d5) serves as an invaluable tool for pharmacokinetic and metabolic studies of nitroglycerin and its metabolites.

This guide details a feasible synthetic route to this compound, starting from commercially available deuterated glycerol (B35011). It further provides expected analytical data and a summary of the metabolic pathways of 1,3-dinitroglycerin.

Synthesis of this compound

The synthesis of this compound is achieved through the controlled nitration of glycerol-d5. The procedure is adapted from established methods for the nitration of glycerol.[5][6] The reaction involves the esterification of the primary hydroxyl groups of glycerol with nitric acid, using sulfuric acid as a catalyst and dehydrating agent.

Experimental Protocol: Nitration of Glycerol-d5

Materials:

-

Glycerol-d5 (1,1,2,3,3-pentadeuteroglycerol)

-

Fuming nitric acid (99%)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add 15 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid with constant stirring. The temperature of the mixture should be maintained below 10°C.

-

Nitration Reaction: Slowly add 5 g of glycerol-d5 dropwise to the cold nitrating mixture with vigorous stirring. The reaction temperature must be strictly controlled and kept below 15°C. The addition should be completed over a period of 30 minutes.

-

Reaction Quenching and Extraction: After the addition is complete, continue stirring for another 15 minutes. Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. Extract the aqueous mixture with three 50 mL portions of cold dichloromethane.

-

Neutralization and Drying: Combine the organic extracts and wash them sequentially with cold water, cold saturated sodium bicarbonate solution, and again with cold water until the washings are neutral. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the dichloromethane under reduced pressure at a temperature not exceeding 30°C to obtain a crude mixture of nitrated glycerols.

Purification of this compound

The crude product from the nitration reaction is a mixture of mononitro-, dinitro-, and trinitroglycerin-d5 isomers. The separation of this compound can be achieved by column chromatography on silica gel.[7]

Procedure:

-

Column Preparation: Pack a silica gel column using a slurry of silica gel in hexane.

-

Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the column with a gradient of ethyl acetate in hexane. The dinitroglycerin isomers will elute after the trinitroglycerin and before the mononitroglycerin derivatives. 1,3-Dinitroglycerin is typically less polar than 1,2-dinitroglycerin (B1197951) and will elute first.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing pure this compound.[8][9]

-

Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a pale yellow oil.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Product Characteristics

| Parameter | Value | Reference |

| Starting Material | Glycerol-d5 (98% isotopic purity) | Commercially available |

| Molecular Formula | C₃HD₅N₂O₇ | - |

| Molecular Weight | 187.12 g/mol | - |

| Yield | ||

| Crude Product | 60-70% | Estimated |

| Purified 1,3-DNG-d5 | 25-35% | Estimated |

| Isotopic Purity | ||

| Deuterium Incorporation | >98% | [10][11] |

Table 2: Analytical and Spectroscopic Data

| Analysis | Expected Results | Reference |

| ¹H NMR | Absence of signals corresponding to C1-H and C3-H. A singlet for C2-H. | [12] |

| ¹³C NMR | Three signals corresponding to the three carbon atoms of the glycerol backbone. | |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ ion at m/z 186.04 | [8][13] |

| High-Resolution Mass Spectrometry | Calculated for C₃D₅N₂O₇[M-H]⁻: 186.0416, Found: 186.0418 | Estimated |

Table 3: Pharmacokinetic Parameters of 1,3-Dinitroglycerin (in humans)

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 26-32 minutes | [4] |

| Plasma Protein Binding | 30% | [4] |

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Metabolic Pathway of 1,3-Dinitroglycerin

The metabolic fate of 1,3-dinitroglycerin is part of the broader metabolism of nitroglycerin. It undergoes further denitration to form mononitrate glycerols.

Caption: Metabolic pathway of 1,3-dinitroglycerin.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and metabolic understanding of deuterium-labeled 1,3-dinitroglycerin. The provided experimental protocols and expected data serve as a valuable resource for researchers in drug development and metabolism. The use of this compound as an internal standard is crucial for accurate quantification in complex biological matrices, ultimately supporting the development of safer and more effective therapeutics.

References

- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetics of nitroglycerin and its dinitrate metabolites over a thirtyfold range of oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Data Sheet for 1,3-Dinitroglycerin-d5: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the safety data for 1,3-Dinitroglycerin-d5. Due to the limited availability of specific safety and toxicological data for the deuterated form, this guide heavily relies on information from the safety data sheets (SDS) of the non-deuterated 1,3-Dinitroglycerin and the parent compound, Nitroglycerin. The primary hazards are expected to be very similar.

This guide is intended for researchers, scientists, and drug development professionals. All personnel handling this compound should be adequately trained and adhere to strict safety protocols.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Chemical Name | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate | [1][2] |

| CAS Number | 2733972-23-9 | [2] |

| Molecular Formula | C₃HD₅N₂O₇ | [1] |

| Molecular Weight | 187.12 g/mol | [3] |

| Appearance | No data available | |

| Storage Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) | [4][5] |

Hazard Identification and Classification

The hazard classification for this compound is extrapolated from its non-deuterated analogue, 1,3-Dinitroglycerin, and the parent compound, Nitroglycerin.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Signal Word: Danger

Primary Hazards:

-

Explosive Hazard: Dried out material may explode if exposed to heat, flame, friction, or shock.[6]

-

Health Hazard: Toxic if inhaled, ingested, or absorbed through the skin.[6] Contact may cause burns to the skin and eyes.[6] Overexposure can lead to headaches, dizziness, nausea, and a drop in blood pressure.

Exposure Controls and Personal Protection

Strict adherence to the following exposure controls and personal protective equipment (PPE) is mandatory when handling this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). |

| Respiratory Protection | If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an appropriate cartridge. |

Handling and Storage

Experimental Protocols for Safe Handling:

-

Grounding: All equipment used when handling the product must be grounded to prevent static discharge.

-

Ignition Sources: Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.

-

Tools: Use non-sparking tools.

-

Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage Protocols:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as heat, ozone, shock, and acids.[6]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow the emergency response protocol outlined below.

Emergency Spill Response Protocol:

-

Evacuate: Immediately evacuate all personnel from the spill area.

-

Isolate: Isolate the spill or leak area for at least 100 meters in all directions.[6]

-

Control Ignition Sources: Eliminate all ignition sources.

-

Containment: Do not touch or walk through spilled material. For a small spill, flush the area with large amounts of water. For a large spill, wet the material down with water and dike for later disposal.[7]

-

Personal Protection: Wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing.[7]

-

Decontamination: Decontaminate the area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for the parent compound, Nitroglycerin. The primary toxic effects are vasodilation and methemoglobinemia.[8]

| Toxicity Metric | Value | Species |

| LD50 Oral | 105 mg/kg | Rat |

| LD50 Oral | 115 mg/kg | Mouse |

-

Human Health Effects: Exposure can cause throbbing headaches, decreased blood pressure, dizziness, and nausea.[8]

Diagrams

Emergency Spill Response Workflow

Caption: Workflow for emergency response to a spill of this compound.

References

- 1. alentris.org [alentris.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C3H6N2O7 | CID 129010185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

In-Depth Technical Guide to 1,3-Dinitroglycerin-d5 Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certified reference material (CRM) for 1,3-Dinitroglycerin-d5. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who utilize this stable isotope-labeled internal standard in their analytical workflows. This document details the material's specifications, analytical methodologies for its characterization, and guidance for its proper handling and storage.

Core Technical Data

The certified reference material of this compound is a critical tool for ensuring accuracy and precision in quantitative analytical methods, particularly in mass spectrometry-based assays for the analysis of nitroglycerin and its metabolites. The following table summarizes the key quantitative data for a representative certified reference material.

| Parameter | Specification |

| Chemical Name | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate[1] |

| Chemical Formula | C₃HD₅N₂O₇[1][2] |

| Molecular Weight | 187.12 g/mol [2][3] |

| CAS Number | 2733972-23-9[2] |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99 atom % Deuterium (B1214612) |

| Format | Solution |

| Concentration | 100 µg/mL (nominal) |

| Solvent | Acetonitrile |

| Storage Conditions | -20°C[4] |

Chemical Structure

The chemical structure of this compound is presented below. The five deuterium atoms are located on the carbon backbone, providing a stable isotopic label for use as an internal standard.

Caption: Chemical structure of this compound.

Experimental Protocols

The certification of this reference material involves a series of rigorous analytical tests to confirm its identity, purity, and concentration. The following are detailed methodologies representative of those used in the certification process.

Identity Confirmation by Mass Spectrometry

The identity of this compound is confirmed using high-resolution mass spectrometry (HRMS).

-

Instrumentation: A time-of-flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is typically employed.

-

Sample Preparation: The certified reference material solution is diluted with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI positive or negative ion mode.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Mass Range: m/z 50-500

-

-

Data Analysis: The acquired mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the chemical formula of this compound. The measured mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical exact mass.

Purity and Concentration Determination by Chromatography

The purity of the neat material and the concentration of the resulting solution are determined using a validated chromatographic method, typically high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with an appropriate detector.

-

Instrumentation: An HPLC system equipped with a UV detector or a GC system with a flame ionization detector (FID) or electron capture detector (ECD).

-

Chromatographic Conditions (HPLC-UV):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 210 nm.

-

-

Quantification: The concentration of the this compound solution is determined by comparing its peak area to that of a calibration curve prepared from a well-characterized, high-purity primary reference standard. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Workflow for Certification of Reference Material

The following diagram illustrates the logical workflow for the synthesis, purification, characterization, and certification of a chemical reference material like this compound.

Caption: Workflow for Certified Reference Material Production.

Applications

This compound is primarily used as an internal standard in the quantitative analysis of nitroglycerin and its metabolites in biological matrices such as plasma and urine. Its use is crucial in pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and forensic analysis. The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency in mass spectrometry, leading to more accurate and reliable results.

Handling and Storage

To ensure the integrity and stability of the certified reference material, it is imperative to adhere to the recommended handling and storage guidelines. The material should be stored in its original unopened ampule at the specified temperature of -20°C until use. Once opened, the solution should be used promptly or transferred to a tightly sealed vial to minimize solvent evaporation. Exposure to light and elevated temperatures should be avoided.

This technical guide provides a foundational understanding of the this compound certified reference material. For specific lot information and detailed uncertainty budgets, users should always refer to the Certificate of Analysis provided by the manufacturer.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dinitroglycerin-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative bioanalysis of nitroglycerin and its metabolites, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. 1,3-Dinitroglycerin-d5, a deuterated analog of the major nitroglycerin metabolite 1,3-dinitroglycerin (B1213736) (1,3-GDN), serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based assays. Its chemical and physical properties closely mimic that of the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps. This document provides detailed application notes and a comprehensive protocol for the use of this compound in the quantification of 1,3-dinitroglycerin and other related metabolites in biological matrices.

Nitroglycerin is a potent vasodilator used in the treatment of angina and other cardiovascular conditions. It is rapidly metabolized in the body to dinitrate (GDN) and mononitrate (GMN) isomers, with 1,2-GDN and 1,3-GDN being the primary dinitrate metabolites. Accurate measurement of these metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations.

Principle of Isotopic Dilution Mass Spectrometry

The methodology described herein is based on the principle of stable isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (this compound) is added to the biological sample containing the analyte of interest (1,3-dinitroglycerin). The sample is then processed, and the ratio of the analyte to the internal standard is measured by a mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical behavior, any loss or variation during sample processing affects both compounds equally, leaving their ratio unchanged. This allows for highly accurate quantification of the analyte.

Application

This method is applicable for the quantitative determination of 1,3-dinitroglycerin in various biological matrices, including human plasma and urine. It can be adapted for the simultaneous analysis of other nitroglycerin metabolites, such as 1,2-dinitroglycerin, provided that chromatographic separation is achieved.

Experimental Protocols

The following is a detailed protocol for the analysis of 1,3-dinitroglycerin in human plasma using this compound as an internal standard, adapted from established methods for nitroglycerin metabolite analysis.

Materials and Reagents

-

Analytes: 1,3-Dinitroglycerin

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade)

-

Reagents: Formic acid, Ammonium formate

-

Biological Matrix: Human plasma (or other relevant biological fluid)

-

Solid Phase Extraction (SPE) Cartridges: C18 or equivalent

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-dinitroglycerin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 1,3-dinitroglycerin stock solution in a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)

-

Sample Spiking: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution (this compound).

-

Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions (Negative Ion Mode ESI):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,3-Dinitroglycerin | 181.0 | 62.0 | 15 |

| This compound | 186.0 | 62.0 | 15 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 5,234 | 105,678 | 0.0495 |

| 0.5 | 25,876 | 104,987 | 0.2465 |

| 1.0 | 51,987 | 106,123 | 0.4899 |

| 5.0 | 255,432 | 105,345 | 2.4247 |

| 10.0 | 512,345 | 104,876 | 4.8854 |

| 50.0 | 2,567,890 | 105,987 | 24.2285 |

| 100.0 | 5,145,678 | 105,123 | 48.9491 |

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.99 | 0.9985 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 0.1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of nominal (±20% at LLOQ) | 95.2% - 103.5% |

| Precision (at LLOQ, LQC, MQC, HQC) | CV < 15% (< 20% at LLOQ) | 4.5% - 8.2% |

| Matrix Effect | CV < 15% | 7.8% |

| Recovery | Consistent and reproducible | ~85% |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal | Stable |

Visualizations

Caption: Metabolic pathway of Nitroglycerin.

Caption: Analytical workflow for 1,3-dinitroglycerin.

Caption: Principle of Isotopic Dilution.

Application Note: Quantitative Analysis of Dinitroglycerin using 1,3-Dinitroglycerin-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitroglycerin, a primary active metabolite of the vasodilator Nitroglycerin, plays a crucial role in the therapeutic effects observed in the treatment of angina pectoris and other cardiovascular conditions. The two main isomers, 1,2-dinitroglycerin (B1197951) (1,2-GDN) and 1,3-dinitroglycerin (B1213736) (1,3-GDN), exhibit pharmacological activity and are key analytes in pharmacokinetic and metabolism studies.[1][2][3] Accurate and sensitive quantification of these metabolites in biological matrices is therefore essential for drug development and clinical research.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of 1,2-dinitroglycerin and 1,3-dinitroglycerin in plasma. The use of a stable isotope-labeled internal standard, 1,3-Dinitroglycerin-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[4] While the detailed protocol herein is based on established methods using a structurally similar internal standard, 1,2,4-butanetriol-1,4-dinitrate, the principles and procedures are directly applicable for the use of this compound.[1]

Signaling Pathway: Mechanism of Action

Nitroglycerin and its active dinitrate metabolites exert their vasodilatory effects through the nitric oxide (NO) signaling pathway. The biotransformation of these compounds, primarily by mitochondrial aldehyde dehydrogenase (ALDH2), leads to the release of nitric oxide.[5][6] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium levels and cause dephosphorylation of myosin light chains, ultimately leading to smooth muscle relaxation and vasodilation.[7][9]

Caption: Dinitroglycerin signaling pathway leading to vasodilation.

Experimental Protocols

Materials and Reagents

-

1,2-Dinitroglycerin and 1,3-Dinitroglycerin reference standards

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium Chloride

-

Human plasma (K2EDTA)

-

96-well protein precipitation plates

-

96-well collection plates

Instrumentation

An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. A system such as an Agilent 1200 HPLC coupled with a 4000 QTRAP MS/MS is suitable.[10]

Sample Preparation Protocol

-

Spiking: To 500 µL of human plasma in a polypropylene (B1209903) tube, add the appropriate amount of 1,2-GDN and 1,3-GDN standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to all samples, calibration standards, and QCs.

-

Protein Precipitation: Add 1000 µL of acetonitrile to each tube.[10]

-

Vortexing: Vortex-mix the samples for 1 minute to ensure thorough mixing and protein precipitation.[10]

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

-

Transfer: Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vials.

-

Injection: Inject an aliquot (e.g., 15 µL) of the supernatant into the LC-MS/MS system.[10]

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Method Parameters

| Parameter | Setting |

| LC Column | Allure Aqueous C18 (100 mm x 2.1 mm) or equivalent[1] |

| Mobile Phase A | Water with 0.025 mM Ammonium Chloride[1] |

| Mobile Phase B | Methanol with 0.025 mM Ammonium Chloride |

| Gradient | Start with 5% B, increase to 95% B, then return to 5% B[10] |

| Flow Rate | 550 µL/min[10] |

| Injection Volume | 15 µL[10] |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical for this compound):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 1,2-Dinitroglycerin | 181.0 | 62.0 |

| 1,3-Dinitroglycerin | 181.0 | 46.0 |

| This compound (IS) | 186.0 | 62.0 or 46.0 |

Note: The metabolites have the same mass and may have the same fragment, necessitating chromatographic separation.[11] Optimal MRM transitions should be determined empirically.

Quantitative Data

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 1,2-Dinitroglycerin | 0.5 - 15 | > 0.99 |

| 1,3-Dinitroglycerin | 0.5 - 15 | > 0.99 |

Data adapted from a similar study.[1]

Accuracy and Precision

The accuracy and precision of the method were evaluated using quality control (QC) samples at low, medium, and high concentrations.

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 1,2-Dinitroglycerin | Low | 1.5 | < 10 | < 18 | 92-117 |

| Medium | 5.0 | < 10 | < 18 | 92-117 | |

| High | 10.0 | < 10 | < 18 | 92-117 | |

| 1,3-Dinitroglycerin | Low | 1.5 | < 10 | < 18 | 92-117 |

| Medium | 5.0 | < 10 | < 18 | 92-117 | |

| High | 10.0 | < 10 | < 18 | 92-117 |

Data adapted from a similar study.[1][12]

Limits of Detection and Quantification

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL for both metabolites[11] |

| Limit of Detection (LOD) | Approximately 3 pg/mL (estimated) |

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of 1,2-dinitroglycerin and 1,3-dinitroglycerin in human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the high level of accuracy and precision required for pharmacokinetic and clinical studies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this analytical methodology.

References

- 1. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of nitroglycerin and its metabolites after administration of sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of nitroglycerin and its dinitrate metabolites over a thirtyfold range of oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pnas.org [pnas.org]

- 6. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. Nitroglycerin drives endothelial nitric oxide synthase activation via the phosphatidylinositol 3-kinase/protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparison of the pharmacokinetic and pharmacodynamic properties of nitroglycerin according to the composition of the administration set: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. az-biopharm.de [az-biopharm.de]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,3-Dinitroglycerin-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitroglycerin (B1213736) (1,3-GDN) is a primary active metabolite of the vasodilator drug nitroglycerin (glyceryl trinitrate, GTN). Along with 1,2-dinitroglycerin (B1197951) (1,2-GDN), it contributes to the therapeutic effects of nitroglycerin. Accurate and sensitive quantification of 1,3-dinitroglycerin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte, compensating for variability during sample preparation and analysis. 1,3-Dinitroglycerin-d5 is an ideal internal standard for the quantification of 1,3-dinitroglycerin by LC-MS/MS, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the mass spectrometric analysis of 1,3-dinitroglycerin.

Application: Quantitative Bioanalysis of 1,3-Dinitroglycerin in Human Plasma

This application note describes a sensitive and robust LC-MS/MS method for the quantification of 1,3-dinitroglycerin in human plasma using this compound as an internal standard. The method is suitable for clinical research and drug development studies.

Quantitative Data Summary

| Parameter | Value | Reference |

| Analyte | 1,3-Dinitroglycerin | |

| Internal Standard | This compound | |

| Matrix | Human Plasma | |

| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | [1] |

| Upper Limit of Quantitation (ULOQ) | 10,000 pg/mL | |

| Linearity (r²) | > 0.99 | |

| Precision (%CV) | < 15% | [2] |

| Accuracy (%Bias) | Within ±15% | [2] |

Experimental Protocol

1. Materials and Reagents

-

1,3-Dinitroglycerin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-dinitroglycerin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 1,3-dinitroglycerin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

-

Label polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.

-

Add 10 µL of the internal standard working solution (10 ng/mL this compound) to all tubes except the blank.

-

Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-